2-Bromo-7-iodo-9H-fluorene

Organic Synthesis Cross-Coupling Reaction Selectivity

Procure this dihalogenated fluorene when synthetic routes demand orthogonal Suzuki or Sonogashira couplings. Its distinct C–I and C–Br bond reactivities ensure exclusive, stepwise functionalization at the 7-position before the 2-position, eliminating protecting groups and minimizing byproducts. Essential for constructing asymmetric conjugated architectures in OLED polymers and pharmaceutical intermediates like Ledipasvir. High purity (≥98%) is critical for reproducible yields in multi-step sequences and cGMP campaigns.

Molecular Formula C13H8BrI
Molecular Weight 371.01 g/mol
CAS No. 123348-27-6
Cat. No. B180350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-iodo-9H-fluorene
CAS123348-27-6
Molecular FormulaC13H8BrI
Molecular Weight371.01 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I
InChIInChI=1S/C13H8BrI/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2
InChIKeyGWUPMAMGLLLLHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-iodo-9H-fluorene (CAS 123348-27-6): A Strategic Halogenated Building Block for Orthogonal Cross-Coupling and Advanced Material Synthesis


2-Bromo-7-iodo-9H-fluorene (CAS 123348-27-6) is a dihalogenated fluorene derivative with the molecular formula C13H8BrI and a molecular weight of 371.01 g/mol . It belongs to a class of halogenated aromatic compounds widely employed as intermediates in organic synthesis and materials science . The compound features a planar fluorene core substituted with a bromine atom at the 2-position and an iodine atom at the 7-position, providing two chemically distinct and orthogonally reactive handles for sequential functionalization [1]. This structural characteristic underpins its primary value proposition in both academic and industrial research settings, enabling the precise and efficient construction of complex molecular architectures [2].

Why 2-Bromo-7-iodo-9H-fluorene Cannot Be Replaced by Common Mono- or Symmetrical Dihalogenated Fluorene Analogs


Generic substitution of 2-Bromo-7-iodo-9H-fluorene with simpler fluorene derivatives (e.g., 2-bromofluorene, 2-iodofluorene, or symmetrical 2,7-dibromofluorene) is scientifically untenable for applications requiring orthogonal reactivity or sequential coupling. The presence of two different halogen substituents (Br and I) with markedly different bond dissociation energies and oxidative addition kinetics enables chemoselective, stepwise functionalization that is impossible with mono-halogenated or symmetrically dihalogenated analogs [1]. For instance, in palladium-catalyzed cross-coupling, the C–I bond undergoes oxidative addition significantly faster than the C–Br bond, allowing for the sequential introduction of two distinct aryl or vinyl groups with high regiochemical fidelity [2]. This orthogonal reactivity is a non-negotiable requirement for synthesizing asymmetric conjugated oligomers, polymers, and pharmaceutical intermediates like Ledipasvir, where precise control over molecular architecture is paramount [3]. Substituting with a symmetrical dibromo analog would forfeit this chemoselectivity, leading to statistical mixtures of products and compromised yields [4].

Quantitative Differentiation of 2-Bromo-7-iodo-9H-fluorene: Head-to-Head Reactivity, Performance, and Purity Benchmarks


Chemoselective Orthogonal Reactivity in Suzuki-Miyaura Cross-Coupling: Br vs. I Differential Kinetics

2-Bromo-7-iodo-9H-fluorene enables orthogonal, sequential Suzuki-Miyaura couplings due to the distinct reactivity of its C–I and C–Br bonds. The C–I bond undergoes oxidative addition to Pd(0) catalysts approximately 100–1000 times faster than the C–Br bond, permitting exclusive coupling at the iodine-bearing 7-position before the bromine-bearing 2-position reacts [1]. In a model study with 2-bromo-7-iodo-9,9-dioctylfluorene (a close structural analog), selective monocoupling at the iodo site was achieved with >95% regioselectivity when using 1.0 equiv of arylboronic acid and Pd(PPh3)4 as catalyst [2]. This orthogonal reactivity contrasts sharply with symmetrical 2,7-dibromofluorene, which lacks intrinsic chemoselectivity and requires careful stoichiometric control or protecting group strategies to avoid statistical product distributions [3].

Organic Synthesis Cross-Coupling Reaction Selectivity

Polymerization Performance: Photoluminescence Quantum Efficiency of Derived Water-Soluble Polyfluorenes

2-Bromo-7-iodo-9H-fluorene serves as a reactive premonomer for the synthesis of monofunctionalized, water-soluble polyfluorenes via nickel-catalyzed chain-growth polymerization. When functionalized at the 9,9′-positions with octakis(ethylene glycol) monomethyl ether chains, this premonomer undergoes rapid polymerization (complete in <30 seconds) initiated by (dppe)Ni(Ph)Br, affording polymers with controlled molecular weight and narrow polydispersity [1]. End-capping with [2-(trimethylsilyl)ethynyl]magnesium bromide yields silylacetylene-terminated poly(fluorene) with a photoluminescence quantum efficiency (PLQE) of 80% [2]. This value compares favorably to polymers derived from 2,7-dibromofluorene under similar Yamamoto coupling conditions, which typically exhibit PLQE values in the range of 50–70% due to increased structural defects and end-group inhomogeneity [3].

Conjugated Polymers Biosensing Fluorescence Imaging

Purity Specifications and Analytical Benchmarks for Procurement-Quality Material

Commercially available 2-Bromo-7-iodo-9H-fluorene is supplied at standardized purity grades that directly impact downstream synthetic reliability. High-quality material is certified to ≥99.0% purity by HPLC, with a melting point range of 182.0–185.0 °C . Alternatively, ≥98.0% purity by GC is a common specification, with a melting point of 182.0–186.0 °C . These purity metrics exceed typical specifications for less specialized fluorene derivatives; for example, 2,7-dibromofluorene is frequently supplied at 97% purity (GC) . The narrow melting point range and high chromatographic purity of 2-bromo-7-iodo-9H-fluorene minimize the presence of mono-halogenated impurities (e.g., 2-bromofluorene or 2-iodofluorene) that could interfere with orthogonal coupling strategies and compromise product yields .

Chemical Procurement Quality Control Analytical Chemistry

Comparative Synthesis Yield: Optimized Iodination of 2-Bromofluorene

The synthesis of 2-bromo-7-iodo-9H-fluorene from 2-bromofluorene via electrophilic iodination has been optimized to achieve yields ranging from 68% to 98% depending on the specific reagent system employed [1]. A representative procedure using iodine and iodic acid in acetic acid/sulfuric acid/water at 80–90 °C for 2 hours affords the target compound in 79% isolated yield with a melting point of 179–185 °C [2]. This compares favorably to the synthesis of 2,7-diiodofluorene from 2-iodofluorene, which often suffers from lower yields (typically 50–65%) due to competing diiodination and purification challenges [3]. The moderate-to-high yields and straightforward purification (simple filtration and washing) make 2-bromo-7-iodo-9H-fluorene a more accessible and cost-effective starting material for gram-to-kilogram scale syntheses relative to diiodo analogs .

Process Chemistry Halogenation Yield Optimization

Industrial-Scale Application: Key Intermediate in Ledipasvir (HCV NS5A Inhibitor) Synthesis

2-Bromo-7-iodo-9H-fluorene is an established industrial intermediate in the synthesis of Ledipasvir, a potent HCV NS5A inhibitor used in combination therapy for hepatitis C [1]. The orthogonal reactivity of its bromine and iodine substituents enables the sequential installation of two distinct aromatic moieties onto the fluorene core, a critical structural feature of Ledipasvir [2]. This specific application validates the compound's utility in multi-kilogram pharmaceutical manufacturing processes, where alternative halogenated fluorenes (e.g., 2-bromofluorene or 2,7-dibromofluorene) cannot efficiently achieve the required asymmetric substitution pattern [3]. The compound's role in an FDA-approved drug synthesis pathway provides a compelling procurement rationale for pharmaceutical R&D and contract manufacturing organizations .

Pharmaceutical Intermediates Antiviral Synthesis Process Validation

Optimal Procurement Scenarios for 2-Bromo-7-iodo-9H-fluorene Based on Validated Performance Data


Synthesis of Asymmetric π-Conjugated Oligomers and Polymers via Orthogonal Cross-Coupling

Procure 2-Bromo-7-iodo-9H-fluorene when synthetic routes demand sequential, chemoselective Suzuki-Miyaura or Sonogashira couplings to construct asymmetric fluorene-based conjugated architectures. The differential reactivity of C–I versus C–Br bonds (approximately 100–1000× faster oxidative addition for C–I) enables exclusive coupling at the 7-position before the 2-position, eliminating the need for protecting groups and reducing step count [1]. This orthogonal reactivity is uniquely suited for preparing donor–acceptor copolymers, asymmetric oligofluorenes, and functionalized molecular wires for organic electronics [2].

Preparation of High-Brightness Water-Soluble Fluorescent Probes for Biosensing and Bioimaging

For research groups developing water-soluble conjugated polymers for fluorescence-based biosensing, 2-Bromo-7-iodo-9H-fluorene functionalized with hydrophilic chains at the 9,9′-positions serves as a superior premonomer. Polymerization with nickel initiators proceeds in <30 seconds, and subsequent end-capping yields polymers with photoluminescence quantum efficiencies reaching 80% [3]. This performance metric directly impacts detection sensitivity and signal-to-noise ratio in applications such as streptavidin–biotin assays and cellular imaging [4].

Large-Scale Pharmaceutical Intermediate Manufacturing for HCV Antiviral Agents

For contract manufacturing organizations (CMOs) and pharmaceutical R&D teams synthesizing Ledipasvir or structurally related HCV NS5A inhibitors, 2-Bromo-7-iodo-9H-fluorene is a critical and validated intermediate. Its orthogonal halogen handles permit the efficient, regiocontrolled assembly of the asymmetric fluorene core present in the active pharmaceutical ingredient [5]. Procuring high-purity material (≥98% GC, ≥99% HPLC) is essential to ensure reproducibility and yield in multi-kilogram cGMP manufacturing campaigns .

Academic Research on Sequential Functionalization Methodologies and Halogen Dance Chemistry

In academic methodology development, 2-Bromo-7-iodo-9H-fluorene serves as an ideal model substrate for investigating chemoselective cross-coupling, halogen dance reactions, and tandem catalytic processes. Its well-defined orthogonal reactivity provides a clean, interpretable system for mechanistic studies and catalyst screening, as demonstrated in foundational studies of preferential oxidative addition in dihalofluorenes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-7-iodo-9H-fluorene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.